5-Bromo-N-isobutylpicolinamide
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Overview
Description
5-Bromo-N-isobutylpicolinamide is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol It is a derivative of picolinamide, where the bromine atom is substituted at the fifth position of the pyridine ring, and the isobutyl group is attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-isobutylpicolinamide typically involves the bromination of picolinamide followed by the introduction of the isobutyl group. One common method is the bromination of 2-pyridinecarboxamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The brominated intermediate is then reacted with isobutylamine under suitable conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-isobutylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Reduction Products: Corresponding amines from the reduction of the amide group.
Scientific Research Applications
5-Bromo-N-isobutylpicolinamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: It can be used in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-isobutylpicolinamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the isobutyl group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
5-Bromo-N-butylpicolinamide: Similar structure but with a butyl group instead of an isobutyl group.
5-Bromo-2-pyridinecarboxamide: Lacks the isobutyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
Uniqueness: 5-Bromo-N-isobutylpicolinamide is unique due to the presence of both the bromine atom and the isobutyl group, which can significantly influence its chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-N-(2-methylpropyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(2)5-13-10(14)9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCZVIJNBSYZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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